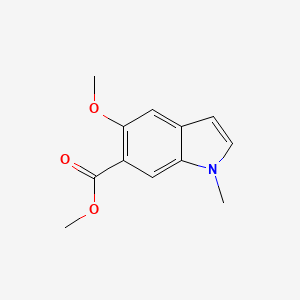![molecular formula C18H16N2O2 B13906237 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinoline forms an important class within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione typically involves multicomponent reactions. These reactions are favored due to their ability to improve atom economy, selectivity, and yield of the product. One common approach involves the functionalization of the C(1) position of 1,2,3,4-tetrahydroisoquinoline via isomerization of iminium intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are likely employed. These methods involve the direct coupling of C(sp3)–H bonds of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. These targets may include enzymes and receptors involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its ability to modulate these targets, leading to the desired biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
Isoindole derivatives: Compounds with structural similarities and diverse biological activities.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2/t16-/m0/s1 |
Clave InChI |
OOOHRYLFPGOMKQ-INIZCTEOSA-N |
SMILES isomérico |
C1CN[C@H](C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
